molecular formula C8H10N2O4 B12456967 2-Nitro-1-pyridin-4-yl-propane-1,3-diol

2-Nitro-1-pyridin-4-yl-propane-1,3-diol

Cat. No.: B12456967
M. Wt: 198.18 g/mol
InChI Key: LKKGQHPPEZLYSG-UHFFFAOYSA-N
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Description

2-Nitro-1-pyridin-4-yl-propane-1,3-diol is a chemical compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol It is characterized by the presence of a nitro group, a pyridine ring, and a propane-1,3-diol moiety

Preparation Methods

The synthesis of 2-Nitro-1-pyridin-4-yl-propane-1,3-diol typically involves the nitration of 1-pyridin-4-yl-propane-1,3-diol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity .

Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to meet specific purity and quality standards .

Chemical Reactions Analysis

2-Nitro-1-pyridin-4-yl-propane-1,3-diol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

    Oxidation: The diol moiety can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Nitro-1-pyridin-4-yl-propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities.

    Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-1-pyridin-4-yl-propane-1,3-diol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar compounds to 2-Nitro-1-pyridin-4-yl-propane-1,3-diol include:

Properties

IUPAC Name

2-nitro-1-pyridin-4-ylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c11-5-7(10(13)14)8(12)6-1-3-9-4-2-6/h1-4,7-8,11-12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKGQHPPEZLYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(CO)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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